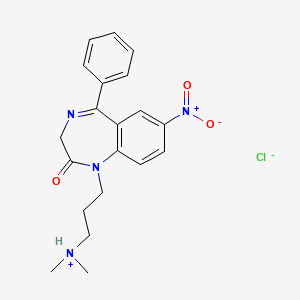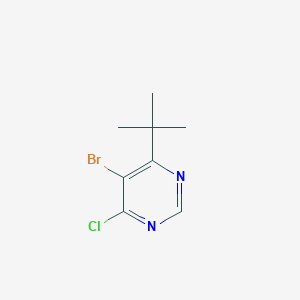![molecular formula C72H100O4P2 B13737495 Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) CAS No. 178358-58-2](/img/structure/B13737495.png)
Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is a heterocyclic organic compound with the molecular formula C72H100O4P2 and a molecular weight of 1091.509524 g/mol . This compound is known for its unique structure, which includes two phosphino groups attached to a biphenyl core, each substituted with two 2,4-di-t-butyl-5-methyl phenoxy groups . It is commonly used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl typically involves the reaction of 2,4-di-t-butyl-5-methyl phenol with a phosphine precursor under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products . The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenoxyphosphino biphenyl compounds .
Scientific Research Applications
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex .
Comparison with Similar Compounds
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl can be compared with other similar compounds, such as:
Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric catalysis.
Bis(diphenylphosphino)methane: Commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: Employed in the synthesis of metal complexes.
The uniqueness of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl lies in its bulky phenoxy groups, which provide steric protection and enhance the stability of the resulting metal complexes .
Properties
CAS No. |
178358-58-2 |
|---|---|
Molecular Formula |
C72H100O4P2 |
Molecular Weight |
1091.5 g/mol |
IUPAC Name |
[2-bis(2,4-ditert-butyl-5-methylphenoxy)phosphanyl-3-phenylphenyl]-bis(2,4-ditert-butyl-5-methylphenoxy)phosphane |
InChI |
InChI=1S/C72H100O4P2/c1-45-37-59(55(69(17,18)19)41-51(45)65(5,6)7)73-77(74-60-38-46(2)52(66(8,9)10)42-56(60)70(20,21)22)63-36-32-35-50(49-33-30-29-31-34-49)64(63)78(75-61-39-47(3)53(67(11,12)13)43-57(61)71(23,24)25)76-62-40-48(4)54(68(14,15)16)44-58(62)72(26,27)28/h29-44H,1-28H3 |
InChI Key |
XMKVUPOWKZQBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(C2=CC=CC(=C2P(OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C)OC4=C(C=C(C(=C4)C)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)OC6=C(C=C(C(=C6)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
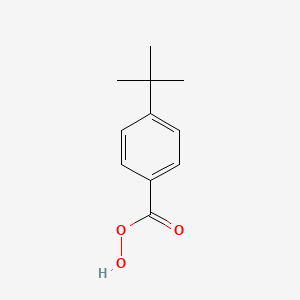
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)


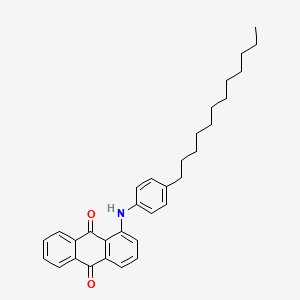
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
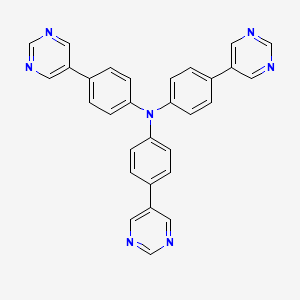

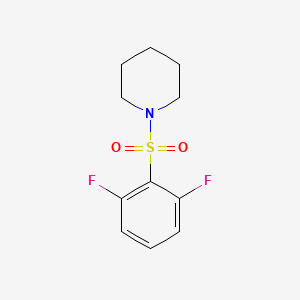

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
